4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C10H8F3N3O and its molecular weight is 243.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group, like “4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one”, often exhibit improved drug potency towards certain enzymes . The specific target would depend on the overall structure of the compound and its chemical properties.
Mode of Action
The trifluoromethyl group could potentially lower the pKa of nearby functional groups, enhancing key hydrogen bonding interactions with the target protein . This could result in increased binding affinity and inhibition of the target enzyme.
Biochemical Analysis
Biochemical Properties
4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions and altering metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances its binding affinity to target proteins, allowing it to act as an enzyme inhibitor or activator. This compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation, conjugation, and oxidation. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. The interaction with cytochrome P450 enzymes plays a crucial role in its metabolism, affecting the levels of metabolites and overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Additionally, binding proteins can influence its localization and accumulation within specific cellular compartments. These factors determine the compound’s bioavailability and its ability to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation .
Properties
IUPAC Name |
4-[2-methyl-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c1-6-7(10(11,12)13)3-2-4-8(6)16-5-14-15-9(16)17/h2-5H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCBKTHOUJCLMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NNC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.